molecular formula C12H4F5NO5S B1362357 Pentafluorophenyl 4-nitrobenzenesulfonate CAS No. 244633-31-6

Pentafluorophenyl 4-nitrobenzenesulfonate

Cat. No.: B1362357
CAS No.: 244633-31-6
M. Wt: 369.22 g/mol
InChI Key: DQKVZFMQPLLPMR-UHFFFAOYSA-N
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Preparation Methods

Pentafluorophenyl 4-nitrobenzenesulfonate can be synthesized through a two-step process:

Chemical Reactions Analysis

Pentafluorophenyl 4-nitrobenzenesulfonate undergoes various types of chemical reactions, including:

    Esterification: It acts as an esterification reagent in organic synthesis.

    Etherification: It can participate in etherification reactions.

    Oximation: It is used in oximation reactions.

Common reagents and conditions for these reactions include organic solvents like toluene and specific catalysts depending on the desired reaction. The major products formed from these reactions are typically esters, ethers, and oximes .

Scientific Research Applications

Pentafluorophenyl 4-nitrobenzenesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of pentafluorophenyl 4-nitrobenzenesulfonate involves its role as an esterification reagent. It facilitates the formation of ester bonds by reacting with alcohols and acids. The molecular targets and pathways involved include the activation of the sulfonate group, which then reacts with nucleophiles to form the desired products .

Comparison with Similar Compounds

Pentafluorophenyl 4-nitrobenzenesulfonate is unique due to its high reactivity and stability. Similar compounds include:

  • Pentafluorophenyl 4-nitrobenzoate
  • Pentafluorophenyl 4-nitrophenyl ether
  • Pentafluorophenyl 4-nitrobenzenesulfonamide

These compounds share similar structural features but differ in their specific functional groups and reactivity .

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 4-nitrobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4F5NO5S/c13-7-8(14)10(16)12(11(17)9(7)15)23-24(21,22)6-3-1-5(2-4-6)18(19)20/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQKVZFMQPLLPMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4F5NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40382438
Record name pentafluorophenyl 4-nitrobenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

244633-31-6
Record name pentafluorophenyl 4-nitrobenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentafluorophenyl 4-Nitrobenzenesulfonate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary application of Pentafluorophenyl 4-nitrobenzenesulfonate in peptide chemistry?

A1: this compound (PFNB) is primarily used as a coupling reagent in peptide synthesis. [, ] It facilitates the formation of peptide bonds between protected amino acids, allowing for the controlled synthesis of peptide chains.

Q2: Can you elaborate on the mechanism of action of PFNB in peptide coupling reactions?

A2: PFNB reacts with the carboxyl group of a protected amino acid in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt). This forms an activated ester intermediate, which is more susceptible to nucleophilic attack by the amine group of another amino acid. [] This results in the formation of a peptide bond between the two amino acids.

Q3: Besides peptide synthesis, are there other reported applications of PFNB?

A3: Yes, PFNB has been utilized to conjugate acridine derivatives to oligonucleotides. [] This involved activating the carboxyl group of an acridine derivative with PFNB, followed by coupling to an amine-modified oligonucleotide. This conjugation strategy was explored for developing molecules that target and stabilize DNA quadruplexes, particularly in the context of telomere research.

Q4: The paper mentions a "catalytic effect" of LiNi0.6Mn0.2Co0.2O2 (NCM622) cathode on PFNB decomposition. Could you elaborate on this finding?

A4: Research indicates that PFNB can be preferentially oxidized on the surface of NCM622 cathodes in lithium-ion batteries. [] This decomposition is suggested to be facilitated by a catalytic effect of the NCM622 material. The decomposition products contribute to the formation of a stable cathode electrolyte interphase (CEI), which is beneficial for the battery's electrochemical performance.

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